Hexadecyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Hexadecyl 2,3-bis(hexadecyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its long carbon chains, which contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of hexadecanol with propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 2,3-bis(hexadecyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Hexadecanol and propanoic acid.
Reduction: Hexadecanol and 2,3-bis(hexadecyloxy)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexadecyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in lipid-based drug delivery systems.
Medicine: Explored for its role in the formulation of topical creams and ointments.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Hexadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The long carbon chains allow the compound to integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial for its applications in drug delivery and topical formulations.
Comparison with Similar Compounds
- Hexadecyl propanoate
- Hexadecyl acetate
- Hexadecyl butanoate
Comparison: Hexadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its two long hexadecyloxy chains attached to the propanoate backbone. This structure provides it with distinct physicochemical properties compared to other similar esters. For instance, its higher molecular weight and longer carbon chains contribute to its enhanced stability and integration into lipid membranes.
Properties
CAS No. |
64713-41-3 |
---|---|
Molecular Formula |
C51H102O4 |
Molecular Weight |
779.4 g/mol |
IUPAC Name |
hexadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-49-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51(52)55-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
InChI Key |
SVJWKUOWOIKJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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